BenchChemオンラインストアへようこそ!

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

X-ray crystallography Conformational analysis Structural biology

CAS 2034524-13-3 features a unique 4-phenyl-1,2,3-triazole-azetidine-pyrrole scaffold verified by single-crystal X-ray diffraction (CCDC 2360174). Precise 3D coordinates enable robust molecular docking and pharmacophore modeling, reducing SAR ambiguity compared to non-phenyl analogs. Ideal for kinase selectivity profiling, MMP-2 inhibition SAR expansion, and antibacterial MIC studies. Choose this crystallography-validated probe to secure reproducible screening data and accelerate structure-guided optimization.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2034524-13-3
Cat. No. B2879492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
CAS2034524-13-3
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
InChIKeyCMBUDPMVWCPYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-13-3): Structural Identity and Research-Grade Procurement Profile


1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-13-3) is a heterocyclic small molecule (C17H17N5O, MW 307.36) built on a 1,2,3-triazole-azetidine-pyrrole scaffold . The compound features a 4-phenyl-substituted 1,2,3-triazole linked to an azetidine ring, which is further elaborated with a 2-(1H-pyrrol-1-yl)ethanone group. Its solid-state structure has been confirmed by single-crystal X-ray diffraction and deposited in the Cambridge Crystallographic Data Centre (CCDC 2360174) [1]. The compound is offered by multiple research-chemical suppliers at purities of ≥95%, primarily for in vitro biological screening applications .

Why In-Class Triazole-Azetidine Analogs Cannot Substitute for 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in Target-Focused Screening


The 1,2,3-triazole-azetidine-pyrrole scaffold present in CAS 2034524-13-3 is shared by a series of closely related compounds, yet minor structural variations produce significant differences in molecular recognition, physicochemical properties, and biological activity profiles . The specific 4-phenyl substitution on the 1,2,3-triazole ring imparts a distinct dihedral angle and π-stacking capability confirmed by crystallography, which directly influences target binding [1]. Replacement with non-phenyl-substituted analogs (e.g., CAS 2034269-66-2) or 1,2,4-triazole regioisomers alters hydrogen-bonding networks and lipophilicity, leading to divergent potency in enzyme inhibition assays [2]. Generic substitution without quantitative comparator data therefore risks irreproducible screening results and misassignment of structure–activity relationships (SAR).

Quantitative Differentiation Guide: 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone vs. Closest Analogs


Crystal Structure Confirmation: Unique Solid-State Conformation vs. Solution-Phase Analogs

The three-dimensional structure of CAS 2034524-13-3 has been unambiguously determined by single-crystal X-ray diffraction, with the dataset deposited as CCDC 2360174 [1]. This experimental structure provides precise bond lengths, bond angles, and torsional parameters for the 4-phenyl-1,2,3-triazole-azetidine-pyrrole scaffold, enabling accurate molecular docking and pharmacophore modeling. In contrast, the closest structural analog, 2-pyrrol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS 2034269-66-2), which lacks the 4-phenyl substituent, has no publicly deposited crystal structure, precluding direct conformational comparison [2].

X-ray crystallography Conformational analysis Structural biology

Predicted Lipophilicity Differential: 4-Phenyl Substitution Increases clogP vs. Unsubstituted Triazole Analog

The 4-phenyl substituent on the 1,2,3-triazole ring of the target compound contributes additional hydrophobic surface area and π-electron density relative to the unsubstituted triazole analog CAS 2034269-66-2. Based on the molecular formula difference (C17H17N5O vs. C11H13N5O, a difference of C6H4, i.e., a phenyl ring), the predicted octanol-water partition coefficient (clogP) is estimated to increase by approximately 1.5–2.0 log units . This lipophilicity shift directly affects membrane permeability, plasma protein binding, and non-specific binding in biochemical assays .

Physicochemical properties Lipophilicity ADME prediction

Triazole Regioisomer Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffold Impact on Hydrogen-Bonding Geometry

The target compound incorporates a 1,4-disubstituted 1,2,3-triazole, a motif with a specific nitrogen-atom arrangement (N1, N2, N3) that creates a dipole moment and hydrogen-bond acceptor pattern distinct from the 1,2,4-triazole regioisomer found in analogs such as 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole . The 1,2,3-triazole's N2 and N3 atoms can simultaneously act as hydrogen-bond acceptors with a unique geometry, whereas the 1,2,4-triazole presents only N4 as a strong acceptor with different spatial orientation [1]. This difference is critical for target-ligand hydrogen-bonding networks in kinase ATP-binding pockets and metalloenzyme active sites.

Scaffold hopping Bioisosterism Molecular recognition

Supplier-Independent Purity and Identity Verification: ≥95% HPLC Purity with Independent Structural Confirmation

CAS 2034524-13-3 is commercially available from multiple independent suppliers at ≥95% purity, with structural identity confirmed by ¹H NMR and mass spectrometry (ESI-MS) . The InChIKey (CMBUDPMVWCPYBP-UHFFFAOYSA-N) provides an unambiguous, machine-readable identifier that ensures procurement of the exact structure regardless of naming convention variations . This level of characterization exceeds that of many closely related analogs, such as CAS 2034269-66-2, for which detailed purity specifications and spectroscopic confirmation are less consistently reported across vendors [1].

Quality control Reproducibility Chemical procurement

High-Value Application Scenarios for 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in Drug Discovery and Chemical Biology


Structure-Based Drug Design (SBDD) with Experimentally Verified 3D Coordinates

The availability of CCDC 2360174, a high-quality single-crystal X-ray structure, enables researchers to use the compound's precise 3D coordinates for molecular docking, pharmacophore model construction, and scaffold-based virtual screening [1]. Unlike analogs without crystallographic data, this compound can serve as a validated starting point for fragment-based lead discovery and structure-guided optimization, reducing the uncertainty inherent in computationally predicted conformations.

Kinase Inhibitor Screening Panels Requiring Defined 1,2,3-Triazole-Containing Probes

Based on class-level inference from azetidine-triazole conjugates that interact with kinase ATP-binding pockets [2], CAS 2034524-13-3 is suitable for inclusion in kinase selectivity profiling panels where the 1,2,3-triazole's unique hydrogen-bonding geometry (distinct from 1,2,4-triazole probes) is required to probe adenine-pocket recognition motifs. The 4-phenyl substituent provides additional hydrophobic contact that may confer selectivity within the kinome.

MMP-2 Inhibition SAR Studies Utilizing Azetidine-Triazole Scaffolds

The compound's azetidine-1,2,3-triazole core aligns with the pharmacophore identified in the MMP-2 inhibitor series reported by Turks et al. [3]. As a 1,4-disubstituted 1,2,3-triazole-bearing azetidine with a phenyl substituent, it is a logical candidate for expanding SAR around MMP-2 inhibition, particularly to probe the effect of aromatic substitution on potency and selectivity over MMP-9.

Antimicrobial Susceptibility Testing Against Gram-Positive and Gram-Negative Panels

Phenyl-substituted azetidine-containing triazole derivatives have demonstrated in vitro antibacterial activity [4]. CAS 2034524-13-3, with its 4-phenyl-1,2,3-triazole and pyrrole-ethanone functionality, is positioned for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli reference strains, potentially expanding the SAR beyond the 1,2,4-triazole series previously reported.

Quote Request

Request a Quote for 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.